molecular formula C13H12ClNO2S B2420135 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide CAS No. 16964-20-8

3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide

Cat. No.: B2420135
CAS No.: 16964-20-8
M. Wt: 281.75
InChI Key: NZMWVYQPRZLTOY-UHFFFAOYSA-N
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Description

3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide is a chemical compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrase. The presence of a chloro group and a methylphenyl group in its structure contributes to its unique chemical properties and potential biological activities.

Mechanism of Action

Target of Action

The primary target of CHEMBL3943861, also known as 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide, is the progesterone receptor . This receptor plays a crucial role in the regulation of the menstrual cycle, pregnancy, and embryogenesis.

Mode of Action

The compound interacts with its target, the progesterone receptor, by acting as an antagonist This means it binds to the receptor and inhibits its normal function

Preparation Methods

The synthesis of 3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain pure this compound .

Chemical Reactions Analysis

3-chloro-N-(4-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Properties

IUPAC Name

3-chloro-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-10-5-7-12(8-6-10)15-18(16,17)13-4-2-3-11(14)9-13/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMWVYQPRZLTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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